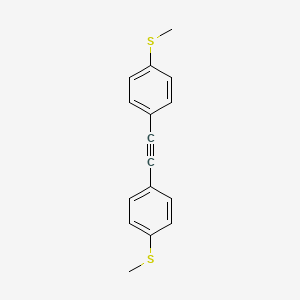
1,2-Bis(4-(methylthio)phenyl)ethyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-(methylthio)phenyl)ethyne is an organic compound with the molecular formula C₁₆H₁₄S₂ and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of two 4-(methylthio)phenyl groups attached to an ethyne (acetylene) backbone. It is used primarily in research settings and has various applications in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(methylthio)phenyl)ethyne can be synthesized through the reaction of 4-(methylthio)phenylacetylene with a suitable coupling reagent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-iodothioanisole reacts with 4-(methylthio)phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced on a smaller scale for research purposes. The synthesis involves standard organic chemistry techniques and reagents, making it accessible for laboratory-scale production.
化学反应分析
Types of Reactions
1,2-Bis(4-(methylthio)phenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethyne backbone can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
1,2-Bis(4-(methylthio)phenyl)ethyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of novel materials, including polymers and electronic materials.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for bioactive compounds.
作用机制
The mechanism of action of 1,2-Bis(4-(methylthio)phenyl)ethyne is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the methylthio groups can participate in redox reactions, while the ethyne backbone can undergo addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to potential biological effects .
相似化合物的比较
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the ethyne backbone.
4-(Methylthio)phenylacetylene: Contains one 4-(methylthio)phenyl group attached to an ethyne backbone.
Uniqueness
1,2-Bis(4-(methylthio)phenyl)ethyne is unique due to the presence of two 4-(methylthio)phenyl groups attached to an ethyne backbone, which imparts distinct chemical and physical properties.
属性
分子式 |
C16H14S2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
1-methylsulfanyl-4-[2-(4-methylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14S2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |
InChI 键 |
FXUORIAHNCBTQJ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C#CC2=CC=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
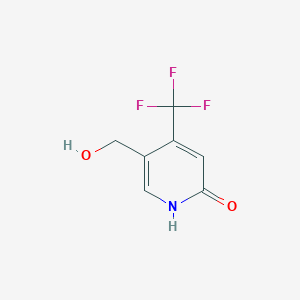

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
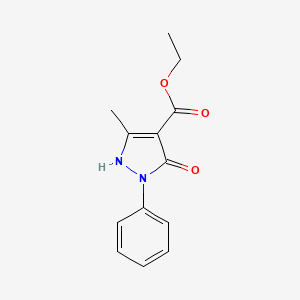
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)
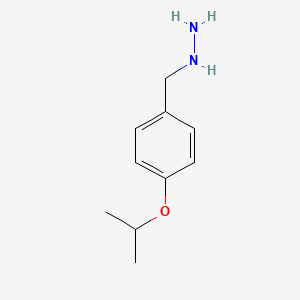

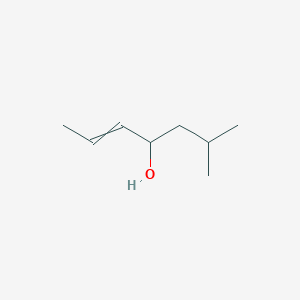

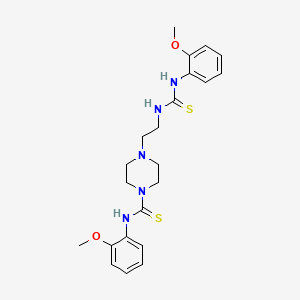
![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
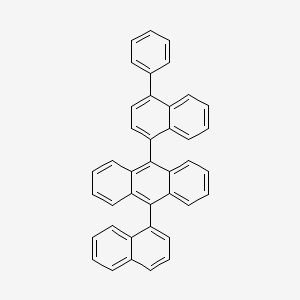
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
